1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both an imidazole ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 1H-imidazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the thiophene ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-5-amine
- (5-Chlorothiophen-2-yl)methanamine
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
Uniqueness
1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine is unique due to the combination of the imidazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and organic synthesis, offering opportunities for the development of novel compounds with specific biological activities.
Properties
Molecular Formula |
C8H8ClN3S |
---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8ClN3S/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11) |
InChI Key |
JSVSPHLFHOHZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.